molecular formula C16H9ClO4 B14412604 10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate CAS No. 80490-14-8

10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate

Cat. No.: B14412604
CAS No.: 80490-14-8
M. Wt: 300.69 g/mol
InChI Key: MYJNZAMSHVKOCD-UHFFFAOYSA-N
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Description

10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate typically involves the reaction of 9,10-anthraquinone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate involves the inhibition of key enzymes and pathways in microbial cells. It targets the DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication and cell division in bacteria. This leads to the disruption of bacterial cell growth and ultimately cell death . In fungi, it interferes with the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to cell lysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate stands out due to its unique chloroacetate group, which enhances its antimicrobial and antifungal activities compared to other anthraquinone derivatives. This makes it a valuable compound for developing new therapeutic agents .

Properties

CAS No.

80490-14-8

Molecular Formula

C16H9ClO4

Molecular Weight

300.69 g/mol

IUPAC Name

(10-chloro-1,4-dioxoanthracen-9-yl) acetate

InChI

InChI=1S/C16H9ClO4/c1-8(18)21-16-10-5-3-2-4-9(10)15(17)13-11(19)6-7-12(20)14(13)16/h2-7H,1H3

InChI Key

MYJNZAMSHVKOCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=O)C=CC(=O)C2=C(C3=CC=CC=C31)Cl

Origin of Product

United States

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